molecular formula C8H11ClN2S B8503898 N-(2-chloro-5-pyridylmethyl)2-aminoethanethiol

N-(2-chloro-5-pyridylmethyl)2-aminoethanethiol

Cat. No.: B8503898
M. Wt: 202.71 g/mol
InChI Key: COYKQXRRXFAMBX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-pyridylmethyl)2-aminoethanethiol is a useful research compound. Its molecular formula is C8H11ClN2S and its molecular weight is 202.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]ethanethiol

InChI

InChI=1S/C8H11ClN2S/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2

InChI Key

COYKQXRRXFAMBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CNCCS)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution composed of 6-chloronicotinaldehyde (14.2 g), 2-aminoethanethiol (7.7 g) and benzene (80 ml) was heated with stirring for 5 hours while removing water as an azeotrope. After the reaction, benzene was distilled off under reduced pressure, and further volatile materials were removed at 1 mmHg and 70° C. to give 2-(2-chloro-5-pyridyl)thiazolidine (18 g) as a residue. Ten grams of 2-(2-chloro-5-pyridyl)thiazolidine was dissolved in 100 ml of ethanol, and sodium borohydride was added. With stirring, the mixture was gradually heated and thereafter refluxed for 1 hour. Ethanol was distilled off under reduced pressure, and chloroform was added to the residue. Insoluble materials were separated by filtration and the chloroform layer was washed with water and dehydrated. Chloroform was distilled off under reduced pressure to give the desired N-(2-chloro-5-pyridylmethyl)2-aminoethanethiol (8.3 g).
Name
2-(2-chloro-5-pyridyl)thiazolidine
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Synthesis routes and methods II

Procedure details

A solution composed of 6-chloronicotinaldehyde (14.2 g), 2-aminoethanethiol (7.7 g) and benzene (80 ml) was heated with stirring for 5 hours while removing water as an azeotrope. After the reaction, benzene was distilled off under reduced pressure, and further volatile materials were removed at 1 mmHg and 70° C. to give 2-(2-chloro-5-pyridyl)thiazolidine (18 g) as a residue. Ten grams of 2-(2-chloro-5-pyridyl)thiazolidine was dissolved in 100 ml of ethanol), and sodium borohydride was added. With stirring, the mixture was gradually heated and thereafter refluxed for 1 hour. Ethanol was distilled off under reduced pressure, and chloroform was added to the residue. Insoluble materials were separated by filtration and the chloroform layer was washed with water and dehydrated. Chloroform was distilled off under reduced pressure to give the desired N-(2-chloro-5-pyridylmethyl)2-aminoethanethiol (8.3 g).
Name
2-(2-chloro-5-pyridyl)thiazolidine
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0 (± 1) mol
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reactant
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100 mL
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solvent
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